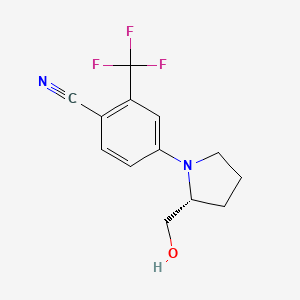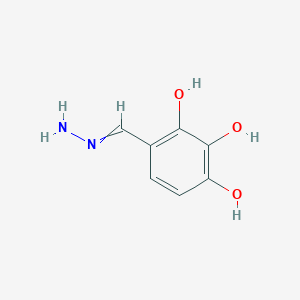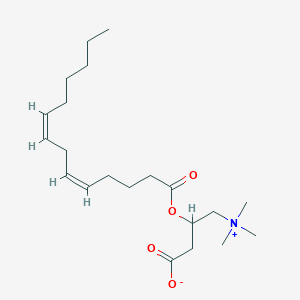
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, also known as RO5024048, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a selective and potent antagonist of the orexin-1 receptor, which plays a crucial role in the regulation of sleep and wakefulness.
作用机制
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is a selective antagonist of the orexin-1 receptor, which is predominantly expressed in the hypothalamus. The orexin system plays a crucial role in the regulation of sleep and wakefulness, as well as in the modulation of other physiological functions, such as feeding behavior, energy metabolism, and stress response. By blocking the orexin-1 receptor, (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile inhibits the activity of the orexin system, leading to a decrease in wakefulness and an increase in sleep.
Biochemical and Physiological Effects:
In preclinical studies, (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile has been shown to increase sleep duration and reduce wakefulness in rodents and non-human primates. It has also been demonstrated to decrease food intake and body weight in obese rodents. In addition, (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, suggesting its potential use in the treatment of addiction. However, further studies are needed to elucidate the long-term effects of (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile on physiological functions.
实验室实验的优点和局限性
One of the main advantages of using (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile in lab experiments is its high selectivity and potency for the orexin-1 receptor, which allows for the specific modulation of the orexin system without affecting other neurotransmitter systems. However, one limitation of using (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is its low solubility in water, which may require the use of organic solvents in experiments. Additionally, the short half-life of (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile in vivo may limit its therapeutic potential.
未来方向
Future research on (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile could focus on its potential therapeutic application in the treatment of sleep disorders, addiction, and obesity. Additionally, further studies are needed to elucidate the long-term effects of (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile on physiological functions and to develop more potent and selective orexin-1 receptor antagonists. Finally, the use of (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile as a tool compound in preclinical and clinical research could lead to a better understanding of the role of the orexin system in various physiological and pathological processes.
合成方法
The synthesis of (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile involves several steps, including the reaction of 2-(trifluoromethyl)benzonitrile with (R)-1-boc-pyrrolidin-2-ol followed by deprotection of the Boc group with TFA. The final product is obtained after purification by chromatography. The yield of the synthesis method is around 20%.
科学研究应用
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile has been extensively studied for its potential therapeutic application in the treatment of sleep disorders, such as insomnia and narcolepsy. It has also been investigated for its role in the regulation of appetite, addiction, and stress response. Additionally, (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile has been used as a tool compound in preclinical and clinical research to understand the role of the orexin-1 receptor in various physiological and pathological processes.
属性
IUPAC Name |
4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)12-6-10(4-3-9(12)7-17)18-5-1-2-11(18)8-19/h3-4,6,11,19H,1-2,5,8H2/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQKMYNNNUHOL-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)
